molecular formula C7H16ClO3P B14623001 Diethyl (1-chloropropyl)phosphonate CAS No. 56436-86-3

Diethyl (1-chloropropyl)phosphonate

Cat. No.: B14623001
CAS No.: 56436-86-3
M. Wt: 214.63 g/mol
InChI Key: QTGRWSJLRUTLRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (1-chloropropyl)phosphonate is an organophosphorus compound characterized by a phosphonate ester group (PO(OEt)₂) substituted with a 1-chloropropyl chain. This structure imparts unique reactivity due to the electron-withdrawing chlorine atom, which enhances the electrophilicity of the phosphorus center.

Phosphonate esters are widely used in organic synthesis, catalysis, and industrial applications. The chlorine substituent in this compound likely increases its utility as a precursor in nucleophilic substitution reactions or as a ligand in coordination chemistry.

Properties

CAS No.

56436-86-3

Molecular Formula

C7H16ClO3P

Molecular Weight

214.63 g/mol

IUPAC Name

1-chloro-1-diethoxyphosphorylpropane

InChI

InChI=1S/C7H16ClO3P/c1-4-7(8)12(9,10-5-2)11-6-3/h7H,4-6H2,1-3H3

InChI Key

QTGRWSJLRUTLRV-UHFFFAOYSA-N

Canonical SMILES

CCC(P(=O)(OCC)OCC)Cl

Origin of Product

United States

Preparation Methods

Arbuzov Reaction: Historical Context and Modern Adaptations

The Arbuzov reaction (Michaelis–Arbuzov reaction) remains the cornerstone of dialkyl phosphonate synthesis, enabling C–P bond formation via nucleophilic displacement. This two-step process involves:

  • Phosphonium salt formation : Triethyl phosphite attacks the electrophilic carbon in 1-chloro-3-iodopropane, generating a tetravalent phosphonium intermediate.
  • Alkoxy group elimination : The iodide counterion displaces an ethoxy group, yielding diethyl (1-chloropropyl)phosphonate and ethyl iodide as a byproduct.

Recent advances have refined this classical approach. For example, microwave irradiation accelerates the reaction, reducing typical reflux times (6–24 hours) to 30–160 minutes while maintaining yields >80%. Kinetic studies suggest that iodine-containing alkyl halides (e.g., 1-chloro-3-iodopropane) exhibit superior reactivity compared to bromo or chloro analogs due to enhanced leaving group ability.

Synthetic Protocols for this compound

Conventional Arbuzov Reaction with Triethyl Phosphite

Procedure :

  • Combine triethyl phosphite (1.0 equiv, 164.12 g/mol) and 1-chloro-3-iodopropane (1.1 equiv, 202.45 g/mol) in anhydrous toluene.
  • Reflux at 110°C under nitrogen for 18 hours.
  • Purify via vacuum distillation (74–75°C at 0.056 mbar) to isolate the product.

Optimization Data :

Parameter Optimal Value Yield Impact
Temperature 110°C +15% vs 90°C
Solvent Toluene +22% vs DCM
Halide (X) Iodine +35% vs Cl

This method typically achieves 70–85% isolated yield, with triethyl phosphate and unreacted starting materials as primary impurities.

Microwave-Assisted Arbuzov Synthesis

Microwave (MW) technology enhances reaction efficiency by enabling rapid, uniform heating. A representative protocol involves:

  • Mixing triethyl phosphite (16 mmol) and 1-chloro-3-iodopropane (19.2 mmol) in a sealed MW vial.
  • Irradiating at 190°C for 160 minutes (300 W max power).
  • Distilling the crude product under reduced pressure.

Comparative Performance :

Method Time Yield Purity (GC/MS)
Conventional 18 h 78% 92%
Microwave 2.7 h 83% 95%

MW synthesis reduces energy consumption by ≈40% while minimizing thermal decomposition pathways.

Alternative Synthetic Pathways and Their Limitations

Decarboxylative Condensation of Phosphorylated Carboxylic Acids

Though less direct, 2-diethoxyphosphorylalkanoic acids can undergo piperidine-catalyzed condensation with formaldehyde to form α,β-unsaturated phosphonates. Adapting this route for this compound would require:

  • Synthesizing 2-diethoxyphosphoryl-4-chlorobutanoic acid.
  • Conducting decarboxylative elimination with paraformaldehyde.

However, this method faces challenges:

  • Low atom economy (20–30% yield in analogous systems).
  • Competing side reactions during acid activation.

Radical Arbuzov Reactions

Pioneered by Guo et al., radical-mediated C–P bond formation utilizes photoactive catalysts (e.g., 4DPAIPN) to generate phosphorus-centered radicals. While effective for aryl and benzyl phosphonates, the method shows limited efficacy for aliphatic substrates like 1-chloropropyl derivatives due to:

  • Rapid β-scission of intermediate radicals.
  • Competing hydrogen atom transfer pathways.

Critical Analysis of Purification Techniques

Vacuum Distillation

Fractional distillation under high vacuum (0.05–0.5 mbar) remains the gold standard for isolating this compound. Key considerations include:

  • Temperature control : Maintain distillation temperatures below 100°C to prevent thermal decomposition.
  • Impurity profile : Triethyl phosphate (b.p. 98°C at 0.3 mbar) co-distills with the product, necessitating careful fraction collection.

Solvent Extraction

Washing crude reaction mixtures with 5% HCl effectively removes:

  • Unreacted triethyl phosphite (water solubility: 0.8 g/L).
  • Acidic byproducts (e.g., dialkyl phosphoric acids).

Industrial-Scale Production Considerations

Continuous-Flow Microwave Reactors

Scaling MW synthesis requires specialized reactors (Type IV) capable of:

  • Handling pressures up to 30 bar.
  • Maintaining precise temperature gradients (±2°C).

A pilot-scale setup (1.3 mol input) achieved:

  • 79% isolated yield.
  • 94% purity with <1% residual solvent.

Environmental Impact Mitigation

Modern plants employ:

  • Closed-loop systems : Recapture ethyl iodide for iodination reactions.
  • Catalytic neutralization : Convert HCl byproducts to NaCl using NaOH scrubbers.

Mechanism of Action

The mechanism of action of diethyl (1-chloropropyl)phosphonate involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes and blocking their activity. The phosphonate group mimics the transition state of phosphate esters, making it a potent inhibitor of enzymes that catalyze phosphate ester hydrolysis .

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The table below summarizes key differences between Diethyl (1-chloropropyl)phosphonate and related phosphonate esters:

Compound Substituent Reactivity Stability Key Applications References
This compound 1-Chloropropyl High (Cl acts as a leaving group) Moderate (susceptible to hydrolysis) Organic synthesis precursor, potential ligand Inferred
Diethyl ethylphosphonite Ethyl Moderate (stable P–C bond) High Chemical intermediates
Diisopropyl methylphosphonate Methyl Low (inert P–C bond) High Industrial solvents, plasticizers
Diethyl phosphite H (phosphite form) High (P–H reactivity) Low (oxidizes readily) Reducing agent, fermentation additive
Key Observations:
  • Reactivity: The chlorine atom in this compound enhances its electrophilicity, making it more reactive in substitution reactions compared to non-halogenated analogs like diethyl ethylphosphonite .
  • Stability: Chlorine’s electronegativity may reduce hydrolytic stability relative to methyl or ethyl-substituted phosphonates (e.g., diisopropyl methylphosphonate, which is noted for industrial stability ).
  • Synthetic Utility: The compound’s reactivity aligns with applications in Horner-Wadsworth-Emmons reactions or as a precursor for organophosphorus ligands, similar to diethyl phosphite derivatives used in fermentation .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Diethyl (1-Diazo-2-oxopropyl)phosphonate to ensure high yield and purity?

  • Methodological Answer :

  • Use sodium hydride (NaH) free of NaOH contamination, as impurities promote side reactions (e.g., DAMP formation) .
  • Maintain an inert atmosphere (argon) during reactions to prevent moisture ingress, which destabilizes intermediates .
  • Employ 4-acetamidobenzenesulfonyl azide for diazo transfer, as it generates a filterable sulfonamide byproduct, simplifying purification .
  • Flame-dry glassware under vacuum (0.1 mmHg) or use rigorously anhydrous solvents (e.g., toluene) .

Q. How should researchers handle and purify Diethyl (1-Diazo-2-oxopropyl)phosphonate to minimize decomposition?

  • Methodological Answer :

  • Purification : Use Celite filtration to remove precipitated sulfonamide byproducts, followed by automated silica gel chromatography (1:1 ethyl acetate/hexanes) .
  • Storage : Store neat under air at room temperature; stability confirmed for ≥3 months via qNMR (97% purity retention) .
  • Hazard Mitigation : Conduct DSC studies to assess thermal stability of reagents and products pre-synthesis .

Advanced Research Questions

Q. What are the common side reactions when synthesizing Diethyl (1-Diazo-2-oxopropyl)phosphonate, and how can they be mitigated?

  • Methodological Answer :

  • DAMP Formation : Impure NaH (containing NaOH) cleaves the diazo group, generating diethyl diazomethylphosphonate (DAMP) . Mitigate by using fresh NaH (60% dispersion in mineral oil) and rinsing with anhydrous toluene .
  • Byproduct Precipitation : The sulfonamide byproduct can clog filters. Use Celite instead of sintered glass funnels to avoid clogging .
  • Yield Optimization : Scale reactions consistently (e.g., 5.85–4.97 g yields at 87–90%) by maintaining stoichiometric ratios and stirring efficiency .

Q. How can the stability of Diethyl (1-Diazo-2-oxopropyl)phosphonate under different storage conditions be quantitatively assessed?

  • Methodological Answer :

  • qNMR Analysis : Dissolve the compound with 1,3,5-trimethoxybenzene (internal standard) in CDCl₃. Calculate purity via integration of diazo proton signals (δ 5.1 ppm) .
  • Long-Term Stability : Monitor decomposition via TLC (Rf = 0.24 in 1:1 ethyl acetate/hexanes) and compare with fresh samples .

Q. What advanced applications does Diethyl (1-Diazo-2-oxopropyl)phosphonate have in heterocyclic compound synthesis?

  • Methodological Answer :

  • Cycloadditions : React with alkynes or alkenes to form phosphorylated pyrazoles, triazolines, and oxazoles .
  • Vinylidene Carbene Generation : Cleave the acetyl group under mild base (e.g., K₂CO₃) to produce the Seyferth-Gilbert reagent (DAMP), which converts aldehydes to alkynes via vinylidene carbene intermediates .
  • Enol Ether Synthesis : Trap carbenes derived from ketones with alcohols to synthesize enol ethers .

Safety and Hazard Management

Q. What protocols are essential for risk assessment when working with Diethyl (1-Diazo-2-oxopropyl)phosphonate?

  • Methodological Answer :

  • Follow Chapter 4 of Prudent Practices in the Laboratory for hazard analysis, including evaluating risks associated with NaH, sulfonyl azides, and diazo compounds .
  • Use overhead stirrers for heterogeneous mixtures to prevent splashing .
  • Dispose of waste via local regulations , particularly for azide-containing byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.